Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-

Lipophilicity Drug-likeness PPARγ modulation

Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- (CAS 647852-96-8, molecular formula C23H15ClN2O4, molecular weight 418.8 g/mol) is a synthetic small molecule belonging to the 2-chloro-5-nitrobenzamide class. It is registered in PubChem (CID and multiple chemical supplier catalogs as a research-grade screening compound.

Molecular Formula C23H15ClN2O4
Molecular Weight 418.8 g/mol
CAS No. 647852-96-8
Cat. No. B12584156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-
CAS647852-96-8
Molecular FormulaC23H15ClN2O4
Molecular Weight418.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C23H15ClN2O4/c24-22-12-8-18(26(28)29)14-21(22)23(27)25-17-6-10-19(11-7-17)30-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H,(H,25,27)
InChIKeyIMFCIGCQIDHDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- (CAS 647852-96-8): Procurement-Grade Baseline Profile for Differentiated Benzamide Sourcing


Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- (CAS 647852-96-8, molecular formula C23H15ClN2O4, molecular weight 418.8 g/mol) is a synthetic small molecule belonging to the 2-chloro-5-nitrobenzamide class [1]. It is registered in PubChem (CID 10002120) and multiple chemical supplier catalogs as a research-grade screening compound [1]. Its structure features a 2-chloro-5-nitrobenzamide core linked via an ether bridge to a terminal naphthalene moiety, a scaffold shared with known PPARγ modulators such as GW9662, though direct functional annotation for this specific derivative remains limited in the public domain [2].

Procurement Risk Alert: Why In-Class 2-Chloro-5-nitrobenzamide Analogs Cannot Substitute for 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitrobenzamide (647852-96-8)


Generic substitution within the 2-chloro-5-nitrobenzamide class is precluded by the extreme sensitivity of target binding to the N-aryl substituent geometry and lipophilicity. For instance, GW9662 (2-chloro-5-nitro-N-phenylbenzamide) achieves potent PPARγ antagonism (IC50 3.3 nM) through covalent modification of Cys285, while its des-nitro or N-alkyl variants lose >100-fold affinity [1]. The target compound incorporates a bulky 4-(naphthalen-2-yloxy)phenyl group (calculated XLogP3 = 6.0 versus 3.5 for GW9662), substantially altering conformational preference and protein interaction potential [2]. Without direct comparative biological data, reliance on class-level inference from simpler benzanilides creates untenable procurement risk for structure-activity relationship (SAR) campaigns or target deconvolution studies.

Quantitative Differentiation Evidence for 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitrobenzamide (647852-96-8) Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) vs. PPARγ Reference Probe GW9662

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 6.0, compared to 3.5 for the prototypical 2-chloro-5-nitrobenzamide GW9662 [1]. This +2.5 log unit increase, driven by the naphthalenyloxy extension, places the compound beyond standard oral drug-like space (Rule of 5) but within a property range desirable for CNS target engagement probe design or for exploring hydrophobic sub-pockets in target proteins.

Lipophilicity Drug-likeness PPARγ modulation

Structural Topology: Steric Bulk and Rotatable Bond Profile vs. GW9662 and T0070907

The compound incorporates a diphenyl ether linkage extending to a naphthalene terminus, resulting in 4 rotatable bonds and a markedly extended molecular shape vs. GW9662 (3 rotatable bonds, compact N-phenyl) and T0070907 (2 rotatable bonds, N-4-pyridinyl) [1]. This topology enables exploration of binding pockets inaccessible to smaller, more rigid analogs.

Molecular topology Scaffold diversity SAR exploration

Evidence-Backed Application Scenarios for Procuring 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitrobenzamide (647852-96-8)


PPARγ or Related Nuclear Receptor SAR Expansion Campaigns

For laboratories building on GW9662 or T0070907 pharmacophore models, this compound provides a pre-built, extended aromatic system to probe hydrophobic sub-pocket tolerance and linker geometry without requiring de novo synthesis. Its high XLogP3 (6.0 vs. 3.5 for GW9662) qualifies it as a probe for ligand-binding domain conformations favoring extensive hydrophobic contacts [1].

Chemical Biology Probe for Ether-Linked Benzamide Target Deconvolution

The diphenyl ether motif and 2-chloro-5-nitro electrophilic warhead present a distinct chemotype for covalent target engagement profiling. When used alongside GW9662 as a reference, differential pull-down or cellular thermal shift assay (CETSA) hits can be attributed specifically to the extended naphthalenyloxy tail, facilitating rational target deconvolution [1].

Negative Control or Selectivity Counter-Screen for Smaller Benzamide Inhibitors

The compound's bulkier scaffold may serve as a selectivity control in screening cascades: if a biological effect is maintained with GW9662 but lost with this compound, it suggests the target binding site has steric constraints incompatible with the naphthalenyloxy extension, providing valuable SAR topography information [1].

Quote Request

Request a Quote for Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.